molecular formula C10H21ClN2O3 B2638892 Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride CAS No. 2375260-04-9

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride

Cat. No.: B2638892
CAS No.: 2375260-04-9
M. Wt: 252.74
InChI Key: XHPWXNNEZHECIZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride is a synthetic compound with a molecular formula of C10H20N2O3. This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and an ethoxyamino substituent. It has promising biological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxyamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine ring structure, combined with the ethoxyamino and tert-butyl groups, makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPWXNNEZHECIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC1CN(C1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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